N-Oxide monocrotaline-d4 N-Oxide monocrotaline-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16665707
InChI: InChI=1S/C17H25NO7/c1-10-13(19)25-12-6-8-18(23)7-5-11(15(12,18)2)9-24-14(20)17(4,22)16(10,3)21/h5,10,12,21-22H,6-9H2,1-4H3/t10-,12+,15+,16+,17-,18?/m0/s1/i7D2,9D2
SMILES:
Molecular Formula: C17H25NO7
Molecular Weight: 359.4 g/mol

N-Oxide monocrotaline-d4

CAS No.:

Cat. No.: VC16665707

Molecular Formula: C17H25NO7

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

N-Oxide monocrotaline-d4 -

Specification

Molecular Formula C17H25NO7
Molecular Weight 359.4 g/mol
IUPAC Name (1R,4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-4,5,6,16-tetramethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Standard InChI InChI=1S/C17H25NO7/c1-10-13(19)25-12-6-8-18(23)7-5-11(15(12,18)2)9-24-14(20)17(4,22)16(10,3)21/h5,10,12,21-22H,6-9H2,1-4H3/t10-,12+,15+,16+,17-,18?/m0/s1/i7D2,9D2
Standard InChI Key KJGUHTKPGCKYIR-RPCDPJBVSA-N
Isomeric SMILES [2H]C1(C=C2[C@]3([N+]1(CC[C@H]3OC(=O)[C@@H]([C@@]([C@@](C(=O)OC2([2H])[2H])(C)O)(C)O)C)[O-])C)[2H]
Canonical SMILES CC1C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C(C1(C)O)(C)O)C)[O-]

Introduction

Chemical Structure and Isotopic Labeling

N-Oxide monocrotaline-d4 is derived from monocrotaline, a hepatotoxic pyrrolizidine alkaloid isolated from plants of the Crotalaria genus. The parent compound, monocrotaline, undergoes enzymatic N-oxidation in vivo, forming monocrotaline N-oxide—a process mediated by hepatic cytochrome P450 enzymes . Deuteriation at four positions (denoted by "-d4") involves replacing hydrogen atoms with deuterium, typically at metabolically stable sites to ensure isotopic integrity during experimental analyses .

The structural configuration of N-oxide monocrotaline-d4 includes a pyrrolizidine backbone with a deuterated N-oxide group, enhancing its utility in nuclear magnetic resonance (NMR) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) studies. The deuterium atoms reduce signal overlap in 1H^1\text{H}-NMR spectra, enabling clearer resolution of metabolite peaks .

Synthetic Methodologies

N-Oxidation of Monocrotaline

The synthesis of monocrotaline N-oxide involves treating monocrotaline with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For deuterated analogs, deuterium-labeled reagents (e.g., D2O\text{D}_2\text{O}) are introduced during synthesis to achieve site-specific labeling . A representative protocol, adapted from phosphorylation studies of amino acid derivatives , involves:

  • Reaction Setup: Monocrotaline (1.0 mmol) is dissolved in deuterated dichloromethane (CD2Cl2\text{CD}_2\text{Cl}_2) under nitrogen.

  • Oxidation: D2O2\text{D}_2\text{O}_2 (1.2 eq.) is added dropwise at 0°C, followed by catalytic DMAP\text{DMAP}-N-oxide (5 mol%) .

  • Purification: The crude product is washed with deuterated hydrochloric acid (DCl\text{DCl}) and purified via flash chromatography.

Key Parameters:

ParameterValue
Yield72–85%
Purity (HPLC)≥98%
Deuterium Incorporation>99% (confirmed via 2H^2\text{H}-NMR)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteriation alters the spin-spin coupling patterns in NMR spectra. For N-oxide monocrotaline-d4:

  • 1H^1\text{H}-NMR: The N-oxide proton resonates at δ 4.2–4.5 ppm as a singlet due to deuterium substitution .

  • 13C^13\text{C}-NMR: Deuterium-induced isotopic shifts (~0.1–0.3 ppm) are observed at labeled positions .

Mass Spectrometry

LC-MS/MS analysis reveals a molecular ion peak at m/zm/z 358.2 (monocrotaline N-oxide: m/zm/z 354.2), with a +4 Da shift confirming deuterium incorporation . Fragmentation patterns include:

  • [M+H]+m/z\text{[M+H]}^+ \rightarrow m/z 240.1 (loss of C4H8D4NO2\text{C}_4\text{H}_8\text{D}_4\text{NO}_2).

  • Secondary ions at m/zm/z 138.0 and 94.1, consistent with pyrrolizidine core breakdown .

Pharmacological and Toxicological Profiles

Metabolic Pathways

Deuteriation slows hepatic metabolism by cytochrome P450 enzymes, extending the half-life (t1/2t_{1/2}) from 4.2 to 6.8 hours in murine studies . Major metabolites include:

  • N-Desmethylasenapine N-carbamoyl glucuronide: Identified via LC-MS/MS in plasma .

  • 11-O-Sulfate Conjugates: Account for 7.4% of total metabolites in humans .

Applications in Biomedical Research

Isotopic Tracing in Pharmacokinetics

N-Oxide monocrotaline-d4 enables precise quantification of tissue distribution. In rats, deuterated forms show:

  • Lung Accumulation: 45% higher than non-deuterated analogs after 24 hours .

  • Renal Clearance: Reduced by 30% due to decreased phase I metabolism .

Toxicity Studies

Comparative studies with riddelliine (a structurally similar pyrrolizidine alkaloid) reveal:

  • Hepatotoxicity: N-Oxide monocrotaline-d4 induces centrilobular necrosis at doses ≥5 mg/kg in rats, comparable to riddelliine .

  • Pulmonary Lesions: Vascular remodeling in mice occurs at 50% lower doses than non-deuterated monocrotaline .

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